JWH 018 2-hydroxyindole metabolite-d9
Description
Contextualization of JWH-018 in Contemporary Forensic and Analytical Chemistry Research
JWH-018 stands as a prominent compound in the field of forensic and analytical chemistry, primarily due to its history as one of the first synthetic cannabinoids to be widely identified in herbal incense products marketed under names like "Spice" and "K2". wikipedia.orgsoft-tox.org Its discovery in the late 2000s presented a significant challenge to toxicological screening programs, as it was not detectable by standard tests for cannabis. wikipedia.org JWH-018 is a potent full agonist of both the CB1 and CB2 cannabinoid receptors, producing effects similar to tetrahydrocannabinol (THC), the active component in cannabis. wikipedia.orgsoft-tox.orgnih.gov
The emergence of JWH-018 and subsequent generations of synthetic cannabinoids necessitated the rapid development of new analytical methods for their detection in both seized materials and biological specimens. oup.comnews-medical.netojp.gov Chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for identifying and quantifying these compounds. wikipedia.orgnih.govnih.govresearchgate.net The compound's legal status as a controlled substance in many jurisdictions, including being a Schedule I drug in the United States, underscores its importance in forensic casework. wikipedia.orgcaymanchem.com
Significance of Metabolite Analysis in the Comprehensive Detection of Synthetic Cannabinoid Exposure
The analysis of metabolites is critically important for confirming human exposure to synthetic cannabinoids like JWH-018. news-medical.netresearchgate.net These substances are typically subject to rapid and extensive metabolism in the body, meaning the parent compound is often present only at very low concentrations and for a short duration in biological fluids like blood and urine. researchgate.netresearchgate.net The window of detection for the parent JWH-018 can be brief, with serum concentrations dropping significantly within hours of use. wikipedia.orgsoft-tox.org
In contrast, the metabolites of JWH-018 are found in higher concentrations and persist for a much longer period, making them more reliable biomarkers of consumption. researchgate.netoup.com Urine is the preferred matrix for metabolite analysis as it provides a longer detection window compared to blood. news-medical.netresearchgate.net The primary metabolic pathways for JWH-018 involve oxidation, including hydroxylation on the pentyl side chain and indole (B1671886) ring, and carboxylation, followed by conjugation with glucuronic acid for excretion. wikipedia.orgnih.govoup.com The N-pentanoic acid metabolite and various hydroxylated forms are among the most commonly targeted analytes in forensic testing. soft-tox.orgresearchgate.netfrontiersin.org The focus on these metabolic products is essential for a comprehensive and reliable assessment of JWH-018 exposure. news-medical.netresearchgate.net
Fundamental Role of JWH 018 2-Hydroxyindole Metabolite-d9 as an Isotopic Analytical Reference Standard
In quantitative analytical chemistry, particularly in methods utilizing mass spectrometry, the use of an internal standard is fundamental for achieving accuracy and precision. mdpi.comgoogle.com Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose. mdpi.comaafs.org this compound is a SIL version of a potential JWH-018 metabolite, designed specifically for use as an analytical reference standard. glpbio.com The "-d9" designation signifies that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). caymanchem.comglpbio.comcaymanchem.com
The utility of a deuterated internal standard like this compound lies in its chemical and physical similarity to the non-labeled analyte (the "native" metabolite). It behaves nearly identically during sample extraction, cleanup, and chromatographic separation. mdpi.comgoogle.com However, due to its increased mass, it is easily distinguished from the native metabolite by the mass spectrometer.
By adding a known quantity of this compound to a sample at the beginning of the analytical process, it serves as a reference to correct for any loss of analyte during sample preparation and for variations in instrument response (ion suppression or enhancement). mdpi.com This allows for precise quantification of the target metabolite, JWH 018 2-hydroxyindole metabolite, even at trace levels in complex biological matrices. The use of highly deuterated standards (e.g., d9) is preferred to prevent isotopic overlap with the natural isotopes of the native compound, ensuring analytical specificity. researchgate.net
Data Tables
Table 1: Key JWH-018 Metabolites in Forensic Analysis
| Metabolite Name | Common Abbreviation | Significance in Detection |
| (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)-methanone | JWH-018 N-(5-hydroxypentyl) metabolite | Major hydroxylated metabolite found in urine and blood. soft-tox.orgresearchgate.net |
| 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentanoic acid | JWH-018 N-pentanoic acid | A major carboxylated metabolite with a long detection window in urine. nih.govresearchgate.netoup.com |
| (6-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone | JWH-018 6-hydroxyindole (B149900) metabolite | A minor monohydroxylated urinary metabolite. caymanchem.comcaymanchem.com |
| (7-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone | JWH-018 7-hydroxyindole (B18039) metabolite | A minor monohydroxylated urinary metabolite. caymanchem.comcaymanchem.com |
| (2-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone | JWH-018 2-hydroxyindole metabolite | A potential monohydroxylated urinary metabolite. glpbio.com |
Table 2: Properties of this compound
| Property | Value/Description |
| Compound Type | Deuterated Isotopic Analytical Reference Standard |
| Purpose | Internal standard for the quantification of JWH 018 2-hydroxyindole metabolite by GC-MS or LC-MS. |
| Isotopic Label | d9 (nine deuterium atoms). caymanchem.comglpbio.comcaymanchem.com |
| Chemical Formula | C₂₄H₁₄D₉NO₂ caymanchem.comcaymanchem.com |
| Application | Forensic Chemistry & Toxicology, Mass Spectrometry. caymanchem.comcaymanchem.com |
Properties
Molecular Formula |
C24H14D9NO2 |
|---|---|
Molecular Weight |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
LSYJCVSGIQLLKF-WRMMWXQOSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1O |
Synonyms |
(2-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Biochemical Pathways and Formation of Jwh 018 2 Hydroxyindole Metabolite
Overview of JWH-018 Phase I Metabolism and Biotransformation Processes
JWH-018, a synthetic cannabinoid of the naphthoylindole family, undergoes extensive Phase I metabolism in the human body. plos.org This initial phase of biotransformation primarily involves oxidative reactions designed to increase the polarity of the compound, facilitating its subsequent excretion. The metabolic process yields a wide array of metabolites through several key reactions. researchgate.net
The primary metabolic reactions for JWH-018 include:
Hydroxylation: The addition of hydroxyl (-OH) groups is a major metabolic route. This can occur at multiple positions on the molecule, including the indole (B1671886) ring, the naphthalene (B1677914) ring system, and the N-pentyl alkyl side chain. plos.orgwikipedia.org Monohydroxylated metabolites are common, but di- and trihydroxylated derivatives have also been identified in vitro. researchgate.net
N-dealkylation: The removal of the pentyl group from the indole nitrogen is another observed metabolic pathway.
Carboxylation: The alkyl side chain can be oxidized to form a carboxylic acid metabolite (JWH-018 N-pentanoic acid), which is a predominant metabolite found in urine. nih.govnih.gov
Dehydration: The loss of a water molecule can occur in conjunction with hydroxylation.
These biotransformations result in numerous metabolites, many of which retain significant biological activity. Studies have shown that several hydroxylated metabolites of JWH-018 can bind to and activate cannabinoid receptors, sometimes with equal or greater potency than the parent compound. nih.govnih.gov
Specific Hydroxylation Reactions Leading to Indole Metabolite Formation
Hydroxylation of the indole moiety is a critical pathway in the metabolism of JWH-018. wikipedia.org This reaction introduces a hydroxyl group directly onto the bicyclic indole structure. The presence of this polar group significantly alters the properties of the molecule.
In studies using human liver microsomes, monohydroxylation of the indole ring has been consistently identified as a major metabolic route. researchgate.net This process leads to the formation of various positional isomers, as the hydroxyl group can be added to several different carbon atoms on the indole ring. The formation of these hydroxyindole metabolites is a key step that precedes Phase II metabolism, where they are often conjugated with glucuronic acid to further increase water solubility for excretion. caymanchem.com
Positional Isomerism Among JWH-018 Hydroxyindole Metabolites: Characterization of 2-Hydroxyindole
The hydroxylation of the indole ring of JWH-018 can occur at several positions, leading to a variety of structural isomers. The most commonly reported and studied hydroxyindole metabolites are the 4-, 5-, 6-, and 7-hydroxyindole (B18039) isomers. nih.govresearchgate.net Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required to separate and identify these distinct isomers. chemrxiv.org
The JWH-018 2-hydroxyindole metabolite is described as a potential urinary metabolite. glpbio.com However, it is less frequently documented in metabolic studies compared to its other positional isomers. The characterization of the 2-hydroxyindole isomer is challenging due to its potential for keto-enol tautomerism, where it may exist in equilibrium with its corresponding oxindole (B195798) form.
Differentiation between the hydroxyindole positional isomers is a significant focus in forensic analysis. For instance, studies have shown that while some isomers are difficult to separate chromatographically, specific derivatization techniques can aid in their distinction. chemrxiv.org One study successfully used dansyl chloride to derivatize the 6-hydroxyindole (B149900) metabolite, allowing it to be separated from the 4- and 5-hydroxyindole (B134679) isomers based on both mass-to-charge ratio and collision cross-section. chemrxiv.org
| Metabolite | Common Positions of Hydroxylation | Analytical Method for Identification | Reference |
| JWH-018 | Indole Ring (Positions 4, 5, 6, 7) | GC-MS, LC-MS/MS | nih.govresearchgate.net |
| N-pentyl chain (ω and ω-1 positions) | GC-MS, LC-MS/MS | nih.govwikipedia.org | |
| Naphthalene Ring | In vitro studies | researchgate.net |
Enzymatic Systems Implicated in the Metabolic Conversion of JWH-018 to its Indole Metabolites
The metabolic conversion of JWH-018 into its various hydroxylated metabolites, including the hydroxyindole isomers, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are predominantly found in the liver and are responsible for the Phase I metabolism of a vast number of xenobiotics.
In vitro studies using human liver microsomes have been crucial in identifying the specific CYP450 isoenzymes involved. Research has indicated that multiple CYP enzymes contribute to the oxidative metabolism of JWH-018. Specifically, CYP2C9 has been identified as a major enzyme responsible for JWH-018 metabolism. Furthermore, genetic variations (polymorphisms) within the CYP2C9 enzyme can lead to significant differences in how individuals metabolize JWH-018, potentially affecting the levels and types of active metabolites formed.
Advanced Analytical Strategies for the Detection and Quantification of Jwh 018 2 Hydroxyindole Metabolite D9
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of synthetic cannabinoid metabolites due to its high sensitivity and specificity. nih.gov This technique is particularly effective for identifying and quantifying complex biological molecules in matrices such as urine and blood. oup.comresearchgate.net
Application of Ultra-High Performance Liquid Chromatography (UHPLC) in Metabolite Separation
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the separation of JWH-018 metabolites. By utilizing columns with smaller particle sizes (typically under 2.7 µm), UHPLC systems generate higher resolution and faster analysis times. oup.comsigmaaldrich.com This enhanced separation capability is crucial for resolving isomeric metabolites, which are common in synthetic cannabinoid metabolism and often have very similar chemical properties.
For instance, UHPLC methods can effectively separate various monohydroxylated metabolites of JWH-018, ensuring that the 2-hydroxyindole metabolite is distinguished from other isomers like the 4-, 5-, 6-, and 7-hydroxyindole (B18039) metabolites. researchgate.netresearchgate.net A common approach involves using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. nih.govsigmaaldrich.com The rapid gradient capabilities of UHPLC systems allow for the elution of a wide range of metabolites with varying polarities in a single, short run, often under 10 minutes. nih.govoup.com
Table 1: Example UHPLC Gradient for Synthetic Cannabinoid Metabolite Separation This table is a representative example of a UHPLC gradient and may vary based on the specific application and instrument.
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) |
| 0.0 | 80 | 20 |
| 3.0 | 80 | 20 |
| 3.1 | 0 | 100 |
| 5.1 | 0 | 100 |
| 5.2 | 80 | 20 |
| 7.0 | 80 | 20 |
Principles of Tandem Mass Spectrometry for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is the detection method of choice following chromatographic separation, providing both structural information and precise quantification. The process involves multiple stages of mass analysis. caymanchem.com
For structural elucidation, the mass spectrometer isolates a precursor ion (the molecular ion of the metabolite) and subjects it to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, creating a unique pattern of product ions. This fragmentation pattern, or product ion spectrum, serves as a chemical fingerprint to confirm the identity of the metabolite by comparing it to a known standard.
For quantification, the most common technique is Multiple Reaction Monitoring (MRM). oup.com In MRM, the mass spectrometer is programmed to detect one or more specific precursor-to-product ion transitions for each analyte. For JWH 018 2-hydroxyindole metabolite, a specific precursor ion (based on its mass-to-charge ratio, m/z) is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is selected in the third quadrupole for detection. This process is highly selective, as it filters out most other ions from the sample matrix, significantly reducing background noise and enhancing sensitivity. researchgate.netoup.com The use of a deuterated internal standard, like JWH 018 2-hydroxyindole metabolite-d9, which has its own unique MRM transitions, is essential for accurate quantification. researchgate.net
Table 2: Representative MRM Transitions for JWH-018 Metabolites Note: Specific m/z values can vary slightly based on instrumentation and ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| JWH-018 N-5-OH metabolite | 358.2 | 155.1 |
| JWH-018 6-hydroxyindole (B149900) metabolite | 358.3 | 155.2 |
| JWH-018 N-pentanoic acid metabolite | 372.2 | 155.1 |
Data sourced from a study on the simultaneous quantification of 37 synthetic cannabinoid metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification of JWH-018 metabolites. nih.gov While LC-MS/MS is often preferred for its ability to analyze conjugated metabolites and reduce sample preparation, GC-MS remains a robust and reliable method, particularly for providing clear, reproducible mass spectra for library matching. caymanchem.com
A key step in GC-MS analysis of polar compounds like hydroxylated metabolites is derivatization. This chemical process converts the polar functional groups (like -OH) into less polar, more volatile derivatives, improving their chromatographic behavior and thermal stability. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC separation.
Following separation on a capillary column, the eluting compounds are ionized, typically by electron ionization (EI). The resulting mass spectra for JWH-018 metabolites show characteristic fragment ions, such as those corresponding to the naphthoyl group (m/z 155) and the indole (B1671886) ring (m/z 127). nih.govojp.gov The identification of a specific metabolite is achieved by comparing its retention time and mass spectrum to that of a certified reference standard. nih.gov GC-MS has proven suitable for detecting JWH-018 metabolites in urine with sensitivity and reproducibility comparable to LC-MS/MS in some applications. nih.gov
Comprehensive Application of Deuterated Internal Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for achieving the highest levels of accuracy and precision. google.comlcms.cz
Principles of Isotopic Labeling for Enhanced Analytical Accuracy and Precision
Isotopic labeling involves replacing one or more atoms in an analyte molecule with their heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). nih.gov The resulting deuterated compound, such as this compound, is chemically identical to the non-labeled analyte. glpbio.com This means it behaves in the same way during sample extraction, derivatization, and chromatographic separation. nih.gov
However, because of the mass difference, the deuterated standard can be distinguished from the target analyte by the mass spectrometer. researchgate.net By adding a known amount of the deuterated internal standard to a sample at the very beginning of the analytical process, it can compensate for any analyte loss during sample preparation and for variations in instrument response (matrix effects). lcms.cznih.gov Quantification is based on the ratio of the signal from the target analyte to the signal from the deuterated internal standard, which remains constant even if the absolute signal intensities fluctuate. researchgate.net This ratiometric approach significantly improves the accuracy and precision of the measurement. nih.gov
Strategic Integration of this compound for Method Calibration
This compound is specifically designed for use as an internal standard in the quantification of the JWH 018 2-hydroxyindole metabolite. glpbio.com In a typical quantitative workflow, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the non-labeled metabolite and a constant concentration of the deuterated internal standard. lcms.cznih.gov
A plot of the concentration ratio (analyte/internal standard) versus the peak area ratio (analyte/internal standard) generates a linear regression line. researchgate.net When an unknown sample, also spiked with the same amount of this compound, is analyzed, the measured peak area ratio can be used to determine the concentration of the JWH 018 2-hydroxyindole metabolite from the calibration curve. This approach ensures that the entire analytical method, from extraction to detection, is properly calibrated, leading to highly reliable and defensible quantitative results. nih.govnih.gov
Table 3: Validation Parameters for a Cannabinoid Quantitative Method This table presents typical acceptance criteria for method validation in quantitative analysis, demonstrating the precision and accuracy achievable with isotopically labeled standards.
| Parameter | Acceptance Criteria | Example Result (Within-batch) | Example Result (Between-batch) |
| Precision (%RSD) | ≤ 15% | 0.2% to 3.6% | 1.4% to 6.1% |
| Accuracy (% Bias) | ± 15% | 85.4% to 111.6% | 90.2% to 110.3% |
Data adapted from a study validating a quantitative LC-MS/MS method for 17 cannabinoids using deuterated internal standards. nih.gov
Compensation for Matrix Effects and Ion Suppression/Enhancement using Deuterated Analogs
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), especially with complex biological samples, matrix effects can significantly compromise the accuracy and reproducibility of results. longdom.org The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, and salts. longdom.org These components can interfere with the ionization process of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). longdom.org
To correct for these variations, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. A deuterated analog, such as this compound, is an ideal internal standard for the quantification of its corresponding non-deuterated metabolite. glpbio.comcaymanchem.comcaymanchem.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences nearly identical matrix effects and ionization efficiencies. mdpi.com By adding a known concentration of the deuterated standard to the sample prior to extraction and analysis, the ratio of the analyte's response to the internal standard's response is used for quantification. This approach effectively normalizes the signal, compensating for any signal loss or gain during ionization and variability during sample preparation, thus ensuring high accuracy and precision. nih.gov For example, in methods developed for quantifying JWH-018 metabolites, various deuterated analogs like JWH-018 5-hydroxyindole-d9 and JWH-018 N-hydroxypentyl-d5 have been successfully employed to account for matrix effects, which were observed to range from -73% to +52% in one comprehensive study. nih.gov
Rigorous Sample Preparation Techniques for Complex Biological Matrices
The analysis of JWH-018 metabolites in biological matrices such as urine and blood requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest.
Optimization of Enzymatic Hydrolysis for Glucuronidated Metabolites
JWH-018 and its metabolites are extensively metabolized in the body and are primarily excreted in urine as glucuronide conjugates. glpbio.comnih.govnih.gov These conjugates are highly water-soluble and often cannot be directly analyzed by typical LC-MS methods. covachem.com Therefore, a critical step in sample preparation is enzymatic hydrolysis to cleave the glucuronic acid moiety from the metabolite, yielding the parent metabolite. covachem.com This is most commonly achieved using β-glucuronidase enzymes. nih.govnih.gov
The efficiency of this hydrolysis can vary depending on the enzyme source (e.g., E. coli, limpet, abalone), pH, incubation temperature, and time. sigmaaldrich.com Research has shown that for JWH-018 metabolites, nearly all are present in urine as conjugated forms. nih.gov Optimization studies have demonstrated that with sufficient enzyme concentration (e.g., 1.6 units/μL), incubation at 37°C for 60 minutes can hydrolyze over 94% of the conjugated metabolites. nih.gov Without this deconjugation step, the concentration of key metabolites would be severely underestimated. nih.gov
Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Following hydrolysis, extraction is necessary to isolate the analytes from the complex matrix. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). aurorabiomed.com
Liquid-Liquid Extraction (LLE) is a conventional method that uses two immiscible liquids (typically an aqueous sample and an organic solvent) to partition the analyte from the sample matrix into the solvent phase. aurorabiomed.com While functional, LLE can be labor-intensive, consume large volumes of organic solvents, and sometimes result in the formation of emulsions that complicate phase separation. aurorabiomed.commdpi.com
Solid-Phase Extraction (SPE) is a chromatographic technique where the sample is passed through a solid sorbent material (the stationary phase) that retains the analyte. labmanager.com Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. labmanager.com SPE is widely regarded as superior for this application, offering advantages such as higher and more consistent recovery, cleaner extracts, reduced solvent consumption, and suitability for automation. mdpi.comlabmanager.comnih.gov Studies comparing extraction techniques for synthetic cannabinoids have often found SPE to provide better enrichment and accuracy. mdpi.comwaters.com
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte partitions between a solid sorbent and a liquid sample. labmanager.com | Analyte partitions between two immiscible liquid phases. aurorabiomed.com |
| Advantages | High selectivity, high recovery, cleaner extracts, easily automated, lower solvent use. mdpi.comlabmanager.com | Effective for large volumes, well-established technique. aurorabiomed.comlabmanager.com |
| Disadvantages | Can be more costly, method development can be complex. | Labor-intensive, large solvent consumption, potential for emulsion formation. aurorabiomed.commdpi.com |
| Typical Recovery | Often high and reproducible (e.g., 44-110% for a panel of synthetic cannabinoids). nih.gov | Can be less stable and lower than SPE. mdpi.com |
Protein Precipitation Methods for Sample Clean-up
For both blood and urine samples, protein precipitation (PPT) is a common and straightforward method for sample clean-up. nih.govnih.gov This technique is particularly useful after enzymatic hydrolysis. nih.gov A water-miscible organic solvent, most commonly ice-cold acetonitrile, is added to the sample. nih.govnih.gov This causes proteins to denature and precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte of interest is collected for analysis. This method effectively removes a large portion of protein-based interferences, which is crucial for protecting the analytical column and reducing matrix effects during LC-MS analysis.
Method Validation and Performance Characteristics for Analytical Procedures
To ensure that an analytical method is reliable, accurate, and fit for purpose, it must undergo rigorous validation. Key performance characteristics include linearity and dynamic range.
Determination of Linearity and Dynamic Range
Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. The dynamic range is the concentration span from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) within which the method is linear and accurate.
For the analysis of JWH-018 metabolites, methods are typically validated by preparing calibration standards in the same biological matrix as the unknown samples (e.g., blank urine). nih.gov These standards cover the expected concentration range. The response ratio (analyte peak area / internal standard peak area) is plotted against concentration, and a linear regression analysis is performed. A high coefficient of determination (r²) value, typically greater than 0.99, is required to demonstrate linearity. nih.govnih.gov Validation studies for JWH-018 metabolites have established methods with wide linear ranges, ensuring their applicability for detecting both low and high concentrations. nih.govnih.gov
| Analyte Group | Lower Limit of Linearity (ng/mL or µg/L) | Upper Limit of Linearity (ng/mL or µg/L) | Correlation Coefficient (r²) | Reference |
| JWH-018 Metabolites | 0.1 µg/L | 50 µg/L | > 0.994 | nih.gov |
| JWH-018/JWH-073 Metabolites | 0.05 ng/mL | 100 ng/mL | Not specified | nih.gov |
| Multiple Synthetic Cannabinoids | LOQ (2.2-2.6 µg/L) | 1000 µg/L | Not specified | nih.gov |
| Multiple Synthetic Cannabinoids | LOQ | 100 ng/mL | > 0.991 | nih.gov |
Evaluation of Analytical Selectivity and Specificity
In the analysis of JWH-018 metabolites, selectivity is paramount to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from other sample matrix components or structurally similar compounds. Analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are rigorously evaluated to prevent false-positive results.
One of the primary concerns is the potential for cross-reactivity with other synthetic cannabinoids and their metabolites. For instance, a study developing a method for JWH-018 and its metabolites would assess for interference from compounds like JWH-073 and its corresponding metabolites. The use of a deuterated internal standard like JWH-018 2-hydroxyindole metabolite-d9 is critical in this context. Its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to differentiate it from the non-deuterated analyte and other endogenous or exogenous substances.
To confirm selectivity, researchers typically analyze blank matrix samples (e.g., urine, blood) from multiple sources to check for any interfering peaks at the retention time of the analyte and its internal standard. Additionally, samples are fortified with high concentrations of potentially interfering substances to demonstrate the absence of a significant response at the specific m/z transitions monitored for JWH-018 2-hydroxyindole metabolite-d9.
Assessment of Intra- and Inter-Assay Precision and Accuracy
The reliability of a quantitative analytical method is determined by its precision and accuracy. Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These parameters are assessed through intra-assay (within-run) and inter-assay (between-run) validation studies.
For JWH-018 2-hydroxyindole metabolite-d9, these assessments are typically performed using quality control (QC) samples prepared at multiple concentration levels (low, medium, and high).
Intra-assay precision and accuracy are determined by analyzing multiple replicates of each QC level within the same analytical run.
Inter-assay precision and accuracy are evaluated by analyzing the QC samples on different days, often with different analysts and on different instruments, to mimic the variability of routine analysis.
The results are expressed as the coefficient of variation (%CV) for precision and the percentage of deviation from the nominal concentration for accuracy. Regulatory guidelines generally require a %CV of ≤15% for precision and an accuracy within ±15% of the target concentration.
Below is a table summarizing typical precision and accuracy data for the analysis of JWH-018 metabolites, for which the deuterated internal standard is essential.
| Concentration Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) |
| Low QC | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| Medium QC | ≤ 8% | ± 8% | ≤ 12% | ± 12% |
| High QC | ≤ 5% | ± 5% | ≤ 10% | ± 10% |
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The establishment of these limits is crucial for determining the sensitivity of an analytical method for JWH-018 metabolites.
The LOD and LOQ are typically determined by analyzing a series of diluted samples and assessing the signal-to-noise ratio (S/N). A common criterion is an S/N of ≥3 for the LOD and ≥10 for the LOQ. For quantitative confirmation, the LOQ must also meet the precision and accuracy criteria (e.g., %CV ≤20% and accuracy within ±20%).
The use of JWH-018 2-hydroxyindole metabolite-d9 as an internal standard helps to improve the reliability of measurements at these low concentrations by compensating for variations in sample preparation and instrument response.
| Parameter | Typical Value | Method of Determination |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | S/N ≥ 10 with acceptable precision and accuracy |
Comprehensive Stability Studies of Processed and Unprocessed Samples
Understanding the stability of JWH-018 metabolites and their deuterated internal standards under various storage and handling conditions is essential for ensuring the integrity of analytical results. Stability studies are conducted on both unprocessed (native) samples and processed (extracted) samples.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing. This is critical for samples that may be re-analyzed.
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on a lab bench before processing.
Long-Term Stability: Determines the stability of the analyte in the matrix when stored frozen for an extended duration.
Autosampler Stability: Evaluates the stability of the processed extracts in the autosampler of the analytical instrument.
For each condition, the concentration of the analyte is compared to that of freshly prepared samples. A change of more than ±15% typically indicates instability. The presence of JWH-018 2-hydroxyindole metabolite-d9 throughout these studies helps to monitor and correct for any degradation of the native analyte that may occur.
| Stability Condition | Duration | Temperature | Acceptable Change |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ≤ 15% |
| Short-Term (Bench-Top) | 24 hours | Room Temperature | ≤ 15% |
| Long-Term | 6 months | -20°C or -80°C | ≤ 15% |
| Autosampler | 48 hours | 4°C | ≤ 15% |
Investigation of Analytical Carryover Phenomena
Analytical carryover occurs when a small amount of a high-concentration sample remains in the analytical system and contaminates the subsequent sample, potentially leading to a false-positive result for a negative sample or an overestimation of the concentration in a low-level sample.
To investigate carryover, a blank sample is injected immediately after a high-concentration sample (typically the highest calibrator). The response in the blank sample should be below the LOD of the method. If significant carryover is detected, modifications to the analytical method, such as incorporating more rigorous wash steps for the injector and column, are necessary. The analysis of JWH-018 2-hydroxyindole metabolite-d9 is not immune to this, and its potential for carryover must be assessed during method validation.
Advanced Isomer Resolution Techniques in Synthetic Cannabinoid Metabolite Analysis
High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) for Isomeric Differentiation
A significant challenge in the analysis of JWH-018 metabolites is the presence of positional isomers, such as the 2-hydroxyindole and 3-hydroxyindole metabolites. These isomers have the same mass and often similar fragmentation patterns in MS/MS, making them difficult to distinguish using conventional LC-MS/MS methods.
High-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS) has emerged as a powerful technique for separating such isomers. Ion mobility spectrometry separates ions based on their size, shape, and charge in the gas phase. This additional dimension of separation, when coupled with high-resolution mass spectrometry, can resolve isomers that are not separated chromatographically.
In the context of JWH-018 metabolites, HRIM-MS/MS can differentiate between the 2-hydroxyindole and 3-hydroxyindole isomers based on their different collision cross-sections (CCS), which is a measure of their rotational-averaged size and shape. The deuterated internal standard, JWH-018 2-hydroxyindole metabolite-d9, would also be separated and identified based on its unique CCS and m/z value, ensuring accurate quantification of the corresponding native isomer.
Chemical Derivatization Strategies for Enhanced Isomer Separation
The analysis of synthetic cannabinoid metabolites is often complicated by the presence of numerous structural isomers, which can be challenging to separate using standard chromatographic and mass spectrometric techniques alone. This is particularly true for hydroxylated metabolites of JWH-018, where isomers such as the 4-OH, 5-OH, and 6-OH indole metabolites can exhibit very similar properties, precluding baseline separation. chemrxiv.orgresearchgate.net In such cases, chemical derivatization offers a powerful strategy to enhance the separation and differentiation of these isomers. chemrxiv.org
Derivatization modifies a specific functional group on a molecule, altering its chemical and physical properties, such as its mass-to-charge ratio (m/z) and collision cross section (CCS). chemrxiv.org This alteration can create significant differences between otherwise similar isomers, enabling their distinct detection.
One effective derivatization strategy for JWH-018 hydroxyindole isomers involves the use of dansyl chloride. chemrxiv.orgresearchgate.net Dansyl chloride selectively reacts with phenolic alcohol groups. chemrxiv.org This selectivity is key to differentiating the JWH-018 hydroxyindole isomers. The reaction is typically performed in a basic environment, for instance, using a sodium bicarbonate buffer at pH 9. chemrxiv.org
Research has demonstrated that dansyl chloride successfully derivatizes the JWH-018 6-hydroxyindole metabolite. chemrxiv.org The reaction targets the phenolic hydroxyl group at the 6-position of the indole ring. This derivatization results in a significant shift in the mass of the molecule, producing a unique product ion (e.g., [M+H]+ at m/z 591.233) and a different CCS value (e.g., 250.9 Ų), which allows it to be easily distinguished from other isomers. chemrxiv.org
Interestingly, under the same reaction conditions, the JWH-018 4-hydroxyindole (B18505) isomer does not typically react with dansyl chloride, a phenomenon attributed to steric hindrance preventing the reagent from accessing the hydroxyl group. chemrxiv.org The JWH-018 5-hydroxyindole (B134679) isomer also remains underivatized because it lacks the necessary phenolic alcohol group for the reaction to proceed. chemrxiv.org Consequently, this selective derivatization allows the 6-OH isomer to be separated from the 4-OH and 5-OH isomers based on both its unique m/z and CCS, resolving the analytical challenge posed by their nearly identical initial properties. chemrxiv.orgresearchgate.net While this specific strategy targets the non-deuterated analytes, a deuterated internal standard such as this compound would be incorporated into the assay to ensure accurate quantification of the target isomers.
Table 1: Derivatization Strategy for JWH-018 Hydroxyindole Isomer Separation
| Derivatizing Agent | Target Isomer | Reaction Principle | Outcome for Separation | Reference |
|---|---|---|---|---|
| Dansyl Chloride | JWH-018 6-hydroxyindole | Selective reaction with the phenolic alcohol group at the 6-position. | Forms a derivative with a unique m/z and collision cross section (CCS), enabling separation from 4-OH and 5-OH isomers. | chemrxiv.org |
| Dansyl Chloride | JWH-018 4-hydroxyindole | No reaction observed, presumed due to steric hindrance. | Remains underivatized, allowing differentiation from the derivatized 6-OH isomer. | chemrxiv.org |
| Dansyl Chloride | JWH-018 5-hydroxyindole | No reaction observed as it lacks a phenolic alcohol group. | Remains underivatized, allowing differentiation from the derivatized 6-OH isomer. | chemrxiv.org |
Forensic and Toxicological Research Significance of Jwh 018 2 Hydroxyindole Metabolite
JWH 018 2-Hydroxyindole Metabolite as a Key Biomarker for JWH-018 Intake
Following the consumption of JWH-018, the parent compound is quickly broken down by the body into numerous phase I and phase II metabolites. nih.gov The parent JWH-018 is often undetectable in urine and has a very short half-life in blood, making its direct measurement unreliable for confirming use. nih.govnih.govresearchgate.net Consequently, forensic analysis targets the more stable and abundant metabolites that are excreted in urine and persist in other biological matrices.
Metabolism of JWH-018 occurs primarily through hydroxylation on the indole (B1671886) ring and the N-pentyl side chain, as well as carboxylation of the side chain. nih.govnih.gov The JWH-018 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite formed during this process. While several metabolites are typically targeted for a comprehensive analysis, the detection of hydroxyindole metabolites is a strong indicator of JWH-018 consumption. nih.govresearchgate.net Studies have identified various hydroxyindole metabolites, such as JWH-018 5-hydroxyindole (B134679) and JWH-018 6-hydroxyindole (B149900), in urine samples from confirmed users. nih.govgoogle.com The presence of these metabolites, often conjugated with glucuronic acid, serves as a reliable biomarker, confirming that the body has processed the parent drug. nih.govwikipedia.org
Analytical Detection in Diverse Human Biological Specimens within Forensic Investigations
The detection of JWH-018 metabolites, including the hydroxyindole forms, is accomplished using highly sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govwikipedia.org These methods allow for the specific identification and quantification of metabolites in complex biological matrices.
Urine is the most common specimen for detecting synthetic cannabinoid use due to the high concentration of excreted metabolites and a longer detection window compared to blood. nih.govnih.gov The parent compound JWH-018 is generally not found in urine; instead, a profile of its metabolites is targeted. nih.govresearchgate.net
Research shows that monohydroxylated and carboxylated metabolites are the most abundant analytes in urine. nih.govnih.gov These metabolites are typically excreted as glucuronide conjugates and require an enzymatic hydrolysis step (using enzymes like β-glucuronidase) before extraction and analysis to release the target metabolite. nih.govsoft-tox.org Immunoassays can be used for initial screening, but confirmatory analysis using mass spectrometry is essential for specific and reliable results. wikipedia.orgark-tdm.com Studies have successfully developed and validated methods for detecting a range of JWH-018 metabolites in urine, including hydroxyindole variants, with limits of detection typically in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.netfuture4200.com
Table 1: Predominant JWH-018 Metabolites Detected in Urine
| Metabolite | Median Concentration (μg/L) nih.gov | Concentration Range (μg/L) nih.gov | Frequency of Detection nih.gov |
|---|---|---|---|
| JWH-018 pentanoic acid | 11.1 | 0.1–2434 | 93% |
| JWH-018 N-hydroxypentyl | 5.1 | 0.1–1239 | 84% |
| JWH-018 5-hydroxyindole | Data not specified | Data not specified | Observed nih.gov |
| JWH-018 6-hydroxyindole | Data not specified | Data not specified | Observed nih.gov |
This interactive table summarizes data on the most frequently detected JWH-018 metabolites in urine from a study of 290 positive specimens. Concentrations and detection frequencies highlight the importance of these biomarkers.
Blood and serum analysis is valuable for determining recent drug use, particularly in contexts like driving under the influence of drugs (DUID) investigations. researchgate.netnih.gov Unlike in urine, the parent JWH-018 can be detected in blood shortly after use, though its concentration declines rapidly. nih.govsoft-tox.org
Pharmacokinetic studies show that maximum blood concentrations of JWH-018 occur shortly after inhalation and decrease significantly within hours. nih.gov Metabolites, including hydroxypentyl and pentanoic acid forms, appear in blood alongside the parent compound and can persist longer. nih.gov The detection of JWH-018 and its metabolites in blood requires highly sensitive analytical methods, as concentrations are often in the low microgram per liter (µg/L) or ng/mL range. nih.govwikipedia.org The slow terminal elimination of both the parent drug and its metabolites from blood may lead to accumulation in chronic users. nih.gov
Table 2: Pharmacokinetic Data of JWH-018 and its Metabolites in Serum after Inhalation
| Compound | Maximum Concentration (Cmax) | Time to Cmax | Half-life (t1/2) |
|---|---|---|---|
| JWH-018 | 2.9-9.9 ng/mL nih.gov | Shortly after inhalation nih.gov | Median 1.3 h and 5.7 h (multiexponential decline) nih.gov |
| Pentanoic acid metabolite | Slightly higher than hydroxypentyl metabolites nih.gov | Data not specified | Slow terminal elimination nih.gov |
| Hydroxypentyl metabolites | Lower than pentanoic acid metabolite nih.gov | Data not specified | Slow terminal elimination nih.gov |
| 6-hydroxyindole metabolite | Lower than pentanoic acid metabolite nih.gov | Data not specified | Slow terminal elimination nih.gov |
This interactive table presents key pharmacokinetic parameters for JWH-018 and its major metabolites in serum, illustrating the timeline of detection for assessing recent exposure.
Hair analysis offers a unique advantage for retrospective exposure profiling due to its long detection window, which can span months to years depending on hair length. nih.gov This makes it an ideal matrix for monitoring abstinence or identifying long-term drug use history. researchgate.net
Both the parent JWH-018 and its metabolites, including JWH-018 N-5-OH metabolite, can be incorporated into the hair shaft. nih.gov Validated methods using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) have been established for the detection of synthetic cannabinoids and their metabolites in hair. nih.govresearchgate.net While external contamination from side-stream smoke is a potential issue, the detection of metabolites, which are not present in the smoke and are only formed within the body, can help confirm actual consumption. researchgate.net
Comparative Detection Rates of Parent Compounds Versus Metabolites in Forensic Casework
In forensic casework, the detection rates of JWH-018 metabolites are significantly higher than those of the parent compound, particularly in urine samples. nih.govnih.gov Numerous studies have confirmed that JWH-018 is extensively metabolized, and by the time urine is produced and collected, the parent drug is often completely absent. nih.govresearchgate.net One study of 777 urine specimens found 22 different synthetic cannabinoid metabolites from 11 parent compounds, but no parent compounds were identified. nih.gov
In blood, JWH-018 is detectable for only a few hours post-administration. nih.govsoft-tox.org In contrast, its metabolites, including the pentanoic acid and various hydroxylated forms, can be detected for a longer duration, making them more reliable targets for confirming JWH-018 use even in blood samples. nih.govnih.gov The higher stability and longer detection window of metabolites make them superior biomarkers for routine forensic analysis. nih.govresearchgate.net Therefore, accredited forensic laboratories almost exclusively target metabolites for urine drug testing programs to ensure reliable detection of JWH-018 exposure. nih.govnih.gov
Implications for Comprehensive Drug Monitoring and Public Health Surveillance Programs
The development of robust analytical methods to detect JWH-018 metabolites, including the hydroxyindole forms, has profound implications for drug monitoring and public health. nih.govnih.gov The ability to reliably identify JWH-018 users is crucial for several reasons:
Clinical Diagnostics: In emergency departments, identifying the specific substance ingested is vital for understanding a patient's symptoms, as the effects of synthetic cannabinoids can be severe and unpredictable. nih.gov
Forensic Toxicology: It enables law enforcement and the justice system to enforce bans on these substances in DUID cases, workplace drug testing, and post-mortem investigations. nih.govresearchgate.net
Public Health Surveillance: Widespread testing allows public health officials to monitor the prevalence and patterns of synthetic cannabinoid use within the population. nih.govnih.gov This data is essential for tracking the emergence of new compounds, understanding demographic trends in use, and designing effective public health interventions and prevention campaigns. nih.govresearchgate.net
By focusing on reliable biomarkers like the JWH-018 hydroxyindole and other key metabolites, authorities can gain an accurate picture of the scale of synthetic cannabinoid use and respond effectively to protect community health and safety. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | JWH-018 |
| JWH 018 2-hydroxyindole metabolite | - |
| JWH-018 5-hydroxyindole metabolite | JWH-018 M2 |
| JWH-018 6-hydroxyindole metabolite | JWH-018 M5 |
| JWH-018 N-pentanoic acid metabolite | JWH-018-COOH |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 5-OH pentyl |
| (Naphthalen-1-yl)(1-butyl-1H-indol-3-yl)methanone | JWH-073 |
| Gas chromatography–mass spectrometry | GC-MS |
| Liquid chromatography–tandem mass spectrometry | LC-MS/MS |
Current Challenges and Future Research Trajectories in Jwh 018 Metabolite Analysis
Analytical Challenges Posed by the Emergence of Novel Synthetic Cannabinoid Analogs and Metabolites
The proliferation of new synthetic cannabinoid analogs presents a significant and multifaceted challenge to their detection and analysis, directly impacting the interpretation of results for established compounds like JWH-018. Manufacturers of these "designer drugs" constantly alter chemical structures to circumvent legal controls, creating a constantly moving analytical target. nih.govbruker.com This rapid evolution means that by the time a new compound is identified and analytical methods are developed, numerous other analogs may have already appeared on the illicit market. oup.commedwinpublishers.com
A primary analytical hurdle is the extensive and rapid metabolism that synthetic cannabinoids undergo in the body. oup.comfrontiersin.org Parent compounds are often found in very low concentrations or are entirely absent in urine samples, making metabolite identification essential for confirming consumption. oup.comnih.gov The challenge is compounded by the sheer number of potential metabolites, which can be numerous and structurally similar.
Furthermore, the emergence of analogs can lead to shared metabolic pathways, creating interpretative difficulties. For instance, AM-2201, a fluorinated analog of JWH-018, can be metabolized to produce hydroxyl and carboxyl metabolites that are structurally identical to those of JWH-018. oup.comfrontiersin.org This metabolic overlap makes it challenging to definitively determine which parent compound was consumed based solely on the detection of these common metabolites. frontiersin.org Distinguishing between the use of JWH-018 and AM-2201 may require the identification of unique metabolites, such as AM-2201 6-OH-indole. frontiersin.org This issue underscores the need for comprehensive metabolic studies for every new analog that appears.
The chemical diversity of new analogs, which can include substitutions at various positions or the replacement of entire structural groups, further complicates analysis. nih.govunodc.org These modifications can alter the physicochemical properties of the molecules, affecting their extraction efficiency and chromatographic behavior, and requiring constant adaptation of analytical methods. bruker.comnih.gov The lack of available reference standards for these new compounds and their metabolites is another critical bottleneck, delaying the validation of analytical methods and the reporting of forensic samples. oup.comnih.gov
Advancements in Mass Spectrometry for Enhanced Metabolite Identification and Profiling
In response to the challenges posed by synthetic cannabinoids, significant advancements in mass spectrometry (MS) have become indispensable for the sensitive and specific identification of their metabolites. azolifesciences.comnews-medical.net Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for analyzing these compounds in biological matrices. nih.govnih.gov
High-Resolution Mass Spectrometry (HR-MS) , such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, has been a pivotal development. nih.govoup.com HR-MS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and their metabolites. chromatographyonline.comnih.gov This capability is crucial for tentatively identifying novel analogs and their metabolic products in the absence of reference standards. Techniques like SWATH® acquisition, a non-targeted data-independent acquisition strategy, allow for the retrospective analysis of data for newly emerged compounds without needing to re-run samples. oup.com
Tandem Mass Spectrometry (MS/MS) remains a cornerstone for structural elucidation and quantitative analysis. nih.govnih.gov The fragmentation patterns generated in MS/MS provide structural information that helps in identifying the specific sites of metabolic modification (e.g., hydroxylation, carboxylation) on the parent molecule. nih.gov For JWH-018, common fragment ions, such as those at m/z 127.0547 and 155.0497, are diagnostic for the naphthoyl group and are used to identify related metabolites. nih.gov
Recent advancements include:
Improved Ionization Techniques: Electrospray ionization (ESI) is standard, but ongoing developments aim to enhance ionization efficiency and reduce matrix effects, thereby improving sensitivity. azolifesciences.com
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge (collision cross-section, CCS) in addition to their mass-to-charge ratio. mdpi.comchemrxiv.org This added dimension of separation can resolve isomeric metabolites that are indistinguishable by mass alone, a common occurrence in synthetic cannabinoid metabolism. chemrxiv.org For example, SLIM (Structures for Lossless Ion Manipulations) IM-MS has shown the ability to separate sodiated JWH-250 N-4-OH and N-5-OH metabolites based on their different CCS values. chemrxiv.org
Advanced Data Processing: Software tools have been developed to aid in metabolite prediction and identification. These programs can predict potential biotransformations and automatically search acquired data for the corresponding metabolites, streamlining the identification process. news-medical.net
These MS-based technologies provide the high sensitivity needed to detect metabolites at the low concentrations often found in biological samples and the specificity required to distinguish between a multitude of structurally similar compounds. nih.govmdpi.com
| Technique | Advantage for Metabolite Analysis | Reference |
| LC-MS/MS | Gold standard for quantification and structural confirmation of known metabolites. | nih.gov |
| HR-MS (QTOF, Orbitrap) | Provides high mass accuracy for elemental composition determination of unknown metabolites. | nih.govoup.com |
| IM-MS | Separates isomeric metabolites based on their shape and size (CCS). | mdpi.comchemrxiv.org |
| GC-MS | Can be used for detection, though often requires derivatization for polar metabolites. | nih.gov |
Development and Commercial Availability of Comprehensive Analytical Reference Materials
The availability of high-quality, certified reference materials (CRMs) is a fundamental prerequisite for the accurate identification and quantification of drug metabolites in forensic and clinical toxicology. nih.gov For any new synthetic cannabinoid, the lack of corresponding reference standards for both the parent compound and its primary metabolites presents a major obstacle to developing and validating reliable analytical methods. oup.comojp.gov
In the case of JWH-018, its early emergence and widespread study have led to the commercial availability of a range of analytical standards. cerilliant.comsigmaaldrich.com This includes the parent compound, its major phase I metabolites (e.g., hydroxylated and carboxylated forms), and critically, stable isotope-labeled (deuterated) internal standards. oup.comcaymanchem.comsigmaaldrich.com
JWH-018 2-hydroxyindole metabolite-d9 is an example of such a deuterated standard. These labeled internal standards are crucial for quantitative analysis using mass spectrometry. They are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, it co-elutes with the non-labeled target analyte and experiences similar extraction inefficiencies and matrix effects. This allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and analysis. oup.com
Several commercial suppliers provide CRMs for JWH-018 and its metabolites, often as DEA-exempt solutions to facilitate acquisition by licensed laboratories. cerilliant.comcaymanchem.comlgcstandards.com These standards are manufactured and tested to meet international standards such as ISO 17034 and ISO/IEC 17025, ensuring their identity, purity, concentration, and traceability. caymanchem.comcaymanchem.com
Despite the availability of standards for older compounds like JWH-018, the constant influx of new analogs means that reference material providers are in a perpetual race to synthesize and certify standards for the latest substances and their metabolites. nih.govlabcompare.com The forensic community relies on collaborations between laboratories, researchers, and commercial producers to identify emerging threats and prioritize the production of necessary reference materials. cfsre.org
| Compound Name | Type | Supplier Examples | Reference |
| JWH-018 | Certified Reference Material (CRM) | Cerilliant, Cayman Chemical | cerilliant.comcaymanchem.com |
| JWH-018 N-pentanoic acid metabolite | CRM | Cerilliant, Cayman Chemical | cerilliant.comcaymanchem.com |
| JWH-018 N-(5-hydroxypentyl) metabolite | CRM | Cerilliant, Cayman Chemical | cerilliant.comcaymanchem.com |
| JWH-018 5-hydroxyindole (B134679) metabolite | CRM | Cayman Chemical | caymanchem.com |
| JWH-018 6-hydroxyindole (B149900) metabolite | CRM | Cayman Chemical | caymanchem.com |
| JWH 018 6-hydroxyindole metabolite-d9 | Deuterated Internal Standard | Cayman Chemical | caymanchem.com |
| JWH 018 7-hydroxyindole (B18039) metabolite-d9 | Deuterated Internal Standard | Cayman Chemical | caymanchem.com |
| JWH-018-d9 | Deuterated Internal Standard | Cayman Chemical | oup.comcaymanchem.com |
Method Harmonization and Standardization Initiatives Across Forensic and Research Laboratories
The global and rapidly changing nature of the NPS market necessitates a coordinated response from the scientific and forensic communities. Method harmonization and standardization are critical to ensure that data generated by different laboratories are comparable, reliable, and can be aggregated to understand drug trends, inform public health responses, and support the legal system. nih.govnih.gov
Currently, a significant challenge is the variability in analytical methods used across different forensic toxicology laboratories. cfsre.org This can include differences in:
The specific metabolites targeted for analysis.
Instrumentation and analytical sensitivity (e.g., LC-MS/MS vs. HR-MS).
Protocols for sample preparation and hydrolysis of conjugated metabolites.
Criteria for reporting and confirmation of results.
This lack of standardization can lead to discrepancies in findings and complicates efforts to track the prevalence and impact of specific synthetic cannabinoids. cfsre.org To address these issues, several national and international organizations have launched initiatives to promote harmonization.
The United Nations Office on Drugs and Crime (UNODC) has a long-standing program aimed at establishing recommended methods of analysis for national drug analysis laboratories. nih.govunodc.org They publish manuals that provide guidance on analytical techniques for various classes of controlled substances, including synthetic cannabinoids, to support harmonization efforts globally. nih.govnih.gov
In the United States, organizations like the Center for Forensic Science Research and Education (CFSRE) are working on initiatives to help standardize the naming of NPS. cfsre.org Consistent nomenclature is a foundational step for accurate reporting, data consolidation, and effective communication between laboratories, law enforcement, and public health agencies. cfsre.org
Q & A
Q. What is the primary analytical application of JWH 018 2-hydroxyindole metabolite-d9 in forensic toxicology?
this compound is a deuterated internal standard used to quantify its non-deuterated analog in biological matrices (e.g., urine, blood) via GC- or LC-MS. Its high deuterium incorporation (≥99%) ensures minimal interference during isotopic dilution analysis, improving accuracy in pharmacokinetic and metabolic studies .
Q. How should this compound be stored to maintain stability for long-term studies?
The compound is provided as a methanolic solution and should be stored at -20°C. Stability data confirm integrity for ≥1 year under these conditions. For extended storage (>6 months), aliquotting and freezing at -80°C is recommended to prevent solvent evaporation or degradation .
Q. What methodological steps are critical for preparing this compound in experimental workflows?
- Solubility optimization : Vortex and warm to 37°C if precipitates form.
- Dilution : Prepare working solutions in methanol or acetonitrile to avoid solubility issues.
- Matrix matching : Use deuterated and non-deuterated pairs in the same solvent to minimize matrix effects during MS analysis .
Advanced Research Questions
Q. How can researchers resolve co-elution or interference between JWH 018 hydroxyindole positional isomers (e.g., 2-, 4-, 5-hydroxyindole metabolites) in chromatographic assays?
- Chromatographic optimization : Use ultra-high-performance LC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate isomers.
- MS/MS specificity : Monitor unique fragment ions (e.g., m/z 358.2 → 155 for 2-hydroxyindole vs. m/z 358.2 → 127 for 4-hydroxyindole) to distinguish positional isomers .
Q. What experimental design considerations are necessary to validate the quantification of JWH 018 metabolites using deuterated standards?
- Calibration curves : Span 2.5–50 ng/mL in matrix-matched samples to cover physiological ranges.
- Recovery studies : Spike deuterated standards pre- and post-extraction to assess extraction efficiency (aim for >85%).
- Ion suppression testing : Compare analyte response in neat solvent vs. biological matrix to identify and mitigate matrix effects .
Q. How do metabolic studies in animal models inform the detection window of JWH 018 2-hydroxyindole metabolite in humans?
Rodent studies show that 2-hydroxyindole is a major urinary metabolite with a detection window of 48–72 hours post-exposure. Cross-species validation requires:
- Enzyme kinetics : Compare CYP450 isoform activity (e.g., CYP2C9, CYP3A4) between species.
- Dose proportionality : Administer escalating doses to assess linearity in metabolite formation .
Q. What strategies address discrepancies in metabolite quantification between GC-MS and LC-MS platforms?
- Derivatization for GC-MS : Use BSTFA or MTSTFA to enhance volatility of hydroxyindole metabolites.
- Ionization efficiency in LC-MS : Optimize ESI source parameters (e.g., capillary voltage, desolvation temperature) to improve signal-to-noise ratios for hydroxyindole derivatives .
Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting results in inter-laboratory studies of JWH 018 metabolite stability?
Q. Why might hydroxyindole metabolite concentrations vary between immunoassays and MS-based methods?
Immunoassays often lack specificity for positional isomers, leading to cross-reactivity with structurally similar metabolites. Confirmatory MS analysis is required to resolve false positives/negatives, particularly in polydrug exposure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
